2-Ethenyloxolan-3-amine

Description

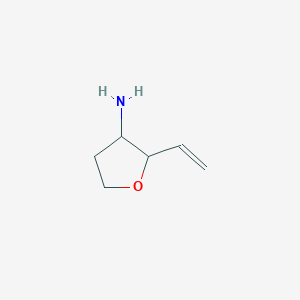

2-Ethenyloxolan-3-amine (CAS 1955516-24-1) is a heterocyclic organic compound featuring a tetrahydrofuran (oxolan) ring substituted with an ethenyl group at position 2 and an amine group at position 3. Its hydrochloride form (C₇H₁₄ClNO) has a molecular weight of 163.65 g/mol . The amine functionality enables participation in nucleophilic substitutions or condensations, making the compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

2-ethenyloxolan-3-amine |

InChI |

InChI=1S/C6H11NO/c1-2-6-5(7)3-4-8-6/h2,5-6H,1,3-4,7H2 |

InChI Key |

MNJYWTHQNUBTIC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1C(CCO1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethenyloxolan-3-amine can be synthesized through several methods. One common approach involves the reaction of oxirane with ammonia or primary amines under specific conditions. Another method includes the use of reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-Ethenyloxolan-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethenyloxolan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the ethenyl group can participate in covalent bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Allylamine (CAS 6291-84-5)

Molecular Formula : C₃H₇N

Key Features :

- A simple unsaturated amine with a vinyl group.

- Lacks the oxolan ring, resulting in higher volatility and reactivity.

Applications : Widely used as a chemical intermediate in polymer production (e.g., allyl resins) and pharmaceuticals (e.g., antifungal agents) .

Safety : Classified as UN2334 (flammable liquid), with hazards including skin irritation and respiratory toxicity due to its volatility .

Contrast with 2-Ethenyloxolan-3-amine :

- The oxolan ring in this compound likely reduces volatility and enhances stability compared to allylamine.

- Allylamine’s simpler structure makes it more reactive in polymerization, whereas this compound’s cyclic ether may direct reactivity toward ring-opening or substitution reactions.

3-(2'-Methoxy-ethoxy)propylamine (CAS 54303-31-0)

Molecular Formula: C₆H₁₅NO₂ Key Features:

- Linear structure with a methoxy-ethoxy chain and terminal amine.

- Ether linkages enhance solubility in polar solvents.

Applications: Potential use in surfactants, drug delivery systems, or specialty chemicals due to its amphiphilic nature .

Contrast with this compound :

- The linear ether chain in 3-(2'-Methoxy-ethoxy)propylamine improves hydrophilicity, whereas the oxolan ring in this compound balances lipophilicity and rigidity.

- The terminal amine in the former may favor nucleophilic alkylation, while the cyclic structure of the latter could stabilize transition states in ring-specific reactions.

5-Methoxytryptamine (CAS 608-07-1)

Molecular Formula : C₁₁H₁₄N₂O

Key Features :

- Indole ring with a methoxy group at position 5 and an ethylamine side chain.

- Structurally related to serotonin, a neurotransmitter.

Applications : Investigated in neurochemical research for its psychoactive properties and affinity for serotonin receptors .

Safety : Classified as a research chemical with precautions for handling psychoactive substances .

Contrast with this compound :

- The indole ring in 5-Methoxytryptamine enables π-π interactions critical for receptor binding, absent in the oxolan-based structure of this compound.

- While 5-Methoxytryptamine targets neurological pathways, this compound’s applications are likely oriented toward synthetic chemistry or materials.

Ethyl 2-amino-2-(oxolan-3-YL)acetate (CAS 87439-10-9)

Molecular Formula: C₈H₁₅NO₃ Key Features:

- Combines an oxolan ring with an ester and amino group.

- The ester functionality increases lipophilicity.

Applications : Likely used as an intermediate in organic synthesis, particularly for prodrugs or peptidomimetics .

Safety: No specific hazards reported in available data .

Contrast with this compound :

- The ester group in Ethyl 2-amino-2-(oxolan-3-YL)acetate allows for hydrolytic conversion to carboxylic acids, a feature absent in this compound.

- The latter’s ethenyl group offers sites for crosslinking or polymerization, whereas the former’s ester may prioritize stability or controlled release in formulations.

Biological Activity

2-Ethenyloxolan-3-amine, also known as rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features an oxolane ring with an ethenyl substituent and an amine group. The presence of the amine group allows for hydrogen bonding interactions, which can significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. Additionally, the oxolane ring may participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition:

- The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting METTL3 (N6-adenosine-methyltransferase), which is crucial in regulating RNA methylation processes .

2. Antimicrobial Properties:

- Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.

3. Neuroprotective Effects:

- Some studies have indicated that compounds similar to this compound exhibit neuroprotective effects, potentially through modulation of neuroinflammatory pathways.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

Applications in Scientific Research

This compound is utilized in various fields:

1. Medicinal Chemistry:

- As a building block for synthesizing complex organic molecules and pharmaceuticals.

2. Biochemical Research:

- Used to study enzyme-substrate interactions and cellular signaling pathways.

3. Industrial Applications:

- Employed in the production of polymers and fine chemicals due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.